![molecular formula C9H7NO B12582661 4,6-Methano-2h-pyrano[3,2-b]pyridine CAS No. 227311-91-3](/img/structure/B12582661.png)
4,6-Methano-2h-pyrano[3,2-b]pyridine
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Overview
Description
4,6-Methano-2h-pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methano-2h-pyrano[3,2-b]pyridine typically involves multicomponent reactions. One efficient method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields within a short time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize toxic by-products and utilize environmentally benign procedures, such as microwave-assisted synthesis and the use of renewable energy sources .
Chemical Reactions Analysis
Types of Reactions
4,6-Methano-2h-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4,6-Methano-2H-pyrano[3,2-b]pyridine typically involves multi-step reactions that can include cyclization and condensation processes. Recent advancements have aimed to streamline these synthetic pathways to enhance yield and reduce costs.
Synthesis Method | Description |
---|---|
Cyclization Reactions | Involves the formation of the pyrano structure through cyclization of appropriate precursors. |
Condensation Reactions | Utilizes condensation of carbonyl compounds with amines or other nucleophiles to form the desired heterocycle. |
Biological Activities
This compound derivatives have shown promising biological activities in several studies:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics. For instance, pyrano-[2,3-c]pyridine derivatives have been highlighted as intermediates useful for treating bacterial infections .
- Anticancer Properties : Research indicates that modifications of this compound may lead to new anticancer agents. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
- Vasodilatory Effects : Recent findings suggest that compounds derived from this structure may function as vasodilators, which are crucial in managing hypertension. In vitro studies have shown potent vasorelaxant activity compared to established vasodilators .
Case Study 1: Antimicrobial Applications
A study explored the synthesis of various pyrano[3,2-b]pyridine derivatives and their effectiveness against a range of bacterial strains. The results indicated that specific substitutions on the pyrano ring significantly enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of this compound derivatives and evaluated their cytotoxic effects on different cancer cell lines. The study revealed that certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of 4,6-Methano-2h-pyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine: Similar in structure but lacks the methano bridge.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Contains a sulfur atom in the ring system, offering different reactivity and properties.
Uniqueness
4,6-Methano-2h-pyrano[3,2-b]pyridine is unique due to its fused ring system with a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4,6-Methano-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, anti-inflammatory properties, and other significant pharmacological actions.
Chemical Structure and Synthesis
The compound features a fused pyridine and pyran ring system, which is often associated with various biological activities. The synthesis of such compounds typically involves multi-step organic reactions, including cyclization and substitution reactions, which can be tailored to enhance specific biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's activity was evaluated against K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines.
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
4-(2,6-Diphenyl-2H-pyrano) | K562 | 5.0 | Induction of apoptosis via PARP-1 cleavage |
4-(Methoxyphenyl-2H-pyrano) | MCF-7 | 3.5 | Caspase activation and LC3 fragmentation |
4-(Chlorophenyl-2H-pyrano) | MV4-11 | 4.0 | Inhibition of PCNA expression |
The most potent compounds showed low micromolar GI50 values, indicating strong antiproliferative activity. Mechanistic studies revealed that these compounds induce apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation, as well as autophagic processes characterized by microtubule-associated protein 1-light chain 3 (LC3) fragmentation .
Anti-inflammatory Activity
In addition to anticancer properties, certain derivatives of this compound have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Effects of this compound Derivatives
Compound | Inflammatory Mediator | IC50 (µM) | Effect |
---|---|---|---|
4-(Chloromethyl-2H-pyrano) | NO | 10.0 | Significant reduction in NO production |
4-(Hydroxyphenyl-2H-pyrano) | COX-2 | 8.5 | Inhibition of COX-2 enzyme activity |
The derivatives showed a marked decrease in the mRNA expression levels of iNOS and COX-2 compared to standard anti-inflammatory drugs like indomethacin .
Case Studies
Several case studies highlight the efficacy of these compounds in preclinical models:
- Case Study on K562 Cells : A study assessed the effects of a novel derivative on K562 cells over a treatment period of 48 hours. The results showed a significant reduction in cell viability and an increase in apoptotic markers.
- In Vivo Studies : Animal models treated with selected derivatives exhibited reduced tumor growth and lower levels of inflammatory markers in serum samples compared to control groups.
Properties
CAS No. |
227311-91-3 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
5-oxa-10-azatricyclo[6.2.1.04,9]undeca-1(10),2,4(9),7-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-8-9-6(3-4-11-8)5-7(1)10-9/h1-3H,4-5H2 |
InChI Key |
NLEVYPOCNXKZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2CC3=NC2=C(O1)C=C3 |
Origin of Product |
United States |
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